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Compound of Interest

Compound Name:
6-Chloro-1H-pyrrolo[2,3-

b]pyridine-3-carbonitrile

Cat. No.: B1430824 Get Quote

An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile:

Properties, Synthesis, and Applications

Introduction: The 7-Azaindole Scaffold in Modern
Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged

heterocyclic scaffold in medicinal chemistry and materials science. Its structure, which is

bioisosteric to indole, allows it to form key interactions with a multitude of biological targets,

making it a cornerstone in the design of novel therapeutics.[1] The strategic placement of a

nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen

bonding capabilities of the molecule, offering distinct advantages over its indole counterpart.

This guide focuses on a specific, functionalized derivative: 6-Chloro-1H-pyrrolo[2,3-
b]pyridine-3-carbonitrile. The introduction of a chlorine atom at the 6-position and a nitrile

group at the 3-position creates a highly versatile intermediate. The chloro group serves as a

prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction

of molecular diversity.[2][3] The electron-withdrawing nitrile group at the 3-position modulates

the reactivity of the pyrrole ring and provides a functional group that can be further transformed

or act as a key pharmacophoric element. This document provides a comprehensive overview of

the known properties of the core scaffold and a scientifically grounded projection of the
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properties, synthesis, and reactivity of the target 3-carbonitrile derivative for researchers in drug

discovery and chemical synthesis.

Physicochemical Properties
While extensive experimental data for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is

not widely published, we can analyze the well-characterized parent scaffold, 6-Chloro-1H-

pyrrolo[2,3-b]pyridine, and extrapolate the influence of the 3-carbonitrile moiety.

Core Scaffold: 6-Chloro-1H-pyrrolo[2,3-b]pyridine
The fundamental properties of the parent compound provide a baseline for understanding our

target molecule.

Property Value Source

CAS Number 55052-27-2 [4]

Molecular Formula C₇H₅ClN₂ [4]

Molecular Weight 152.58 g/mol [4]

Appearance Off-white to light yellow solid [3]

Melting Point 170-175 °C [5]

Boiling Point 420.7±37.0 °C (Predicted) [5]

Density 1.42±0.1 g/cm³ (Predicted) [5]

pKa 6.76±0.40 (Predicted) [5]

Projected Influence of the 3-Carbonitrile Group
The addition of a strong electron-withdrawing nitrile group at the C3 position is expected to

significantly alter the physicochemical properties:

Molecular Weight and Formula: The molecular formula becomes C₈H₄ClN₃ with a molecular

weight of 177.59 g/mol .
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Polarity and Solubility: The nitrile group increases the molecular polarity, which may

decrease its solubility in nonpolar organic solvents while potentially increasing it in polar

aprotic solvents like DMF or DMSO.

Melting Point: The increased polarity and potential for dipole-dipole interactions would likely

result in a higher melting point compared to the parent scaffold.

Acidity: The electron-withdrawing nature of the nitrile group would stabilize the conjugate

base, making the N-H proton of the pyrrole ring more acidic (lower pKa) than that of the

parent 6-chloro-7-azaindole.

Synthesis Strategies and Methodologies
A robust synthetic strategy is paramount for accessing this versatile building block. The

synthesis can be logically approached in two stages: formation of the core 7-azaindole ring

system, followed by the introduction of the carbonitrile functionality at the C3 position.

Part A: Synthesis of the 6-Chloro-1H-pyrrolo[2,3-
b]pyridine Scaffold
One documented route to the core scaffold involves the simple hydrolysis of a carbamate-

protected precursor, which is often commercially available.[6] This method is reliable and high-

yielding.
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Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate

Dissolution in Methanol

Step 1

Addition of 1N NaOH (aq)

Step 2

Stir at Room Temperature (6h)

Step 3: Saponification

Solvent Removal (Rotary Evaporator)

Step 4

Neutralization with sat. NaHCO₃

Step 5: Workup

Precipitate Collection (Filtration)

Step 6

Wash with Water & Dry

Step 7

6-Chloro-1H-pyrrolo[2,3-b]pyridine

Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of the core scaffold.
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Experimental Protocol: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine[6]

Reaction Setup: Dissolve Ethyl 6-chloro-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) in

methanol (approx. 0.05 M concentration).

Hydrolysis: To the stirred solution, add 1N aqueous sodium hydroxide solution (approx. 7.3

eq).

Reaction: Allow the mixture to stir at room temperature for approximately 6 hours, monitoring

for the consumption of the starting material by TLC or LC-MS.

Solvent Removal: Upon completion, remove the methanol under reduced pressure using a

rotary evaporator.

Neutralization and Precipitation: Neutralize the remaining aqueous residue with a saturated

sodium bicarbonate solution until the product precipitates out of the solution.

Isolation: Collect the solid precipitate by vacuum filtration.

Purification: Wash the collected solid with deionized water and dry thoroughly under vacuum

to afford the pure 6-chloro-1H-pyrrolo[2,3-b]pyridine.

Part B: Projected Synthesis of 6-Chloro-1H-pyrrolo[2,3-
b]pyridine-3-carbonitrile
Introducing a functional group at the C3 position of an indole or azaindole is most commonly

achieved via electrophilic substitution. The Vilsmeier-Haack reaction is an exemplary choice for

installing a formyl group, which can then be readily converted to a nitrile.

Causality Behind Experimental Choices:

Vilsmeier-Haack Reaction: This reaction is chosen because the C3 position of the 7-

azaindole ring is electron-rich and highly susceptible to electrophilic attack, similar to indole.

The Vilsmeier reagent (chloromethyleniminium ion) is a mild electrophile perfectly suited for

this transformation.
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Aldehyde to Nitrile Conversion: Converting the intermediate aldehyde to the nitrile via an

oxime is a robust, high-yielding, two-step, one-pot process. Using hydroxylamine

hydrochloride forms the oxime, and a subsequent dehydrating agent like acetic anhydride or

a dedicated reagent like copper(II) acetate provides the final nitrile.
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Part 1: Formylation

Part 2: Nitrile Formation

6-Chloro-1H-pyrrolo[2,3-b]pyridine

Vilsmeier Reagent (POCl₃, DMF)

Electrophilic
Substitution

Aqueous Workup (NaOH)

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Dissolve Aldehyde

Add Hydroxylamine HCl & Base

Heat (Oxime Formation)

Add Dehydrating Agent (e.g., Ac₂O)

Dehydration

Purification

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Click to download full resolution via product page

Caption: Proposed two-part synthesis of the target molecule.
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Hypothetical Protocol: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add anhydrous DMF (3.0 eq) and

slowly add phosphorus oxychloride (POCl₃, 1.2 eq). Stir for 30 minutes.

Formylation: Dissolve 6-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of

anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to

warm to room temperature and then heat to ~40-50 °C until the starting material is

consumed.

Workup: Carefully pour the reaction mixture onto crushed ice and basify with cold aqueous

NaOH solution to hydrolyze the intermediate and precipitate the aldehyde.

Isolation: Filter the solid, wash with water, and dry to obtain 6-Chloro-1H-pyrrolo[2,3-

b]pyridine-3-carbaldehyde.

Nitrile Formation: Dissolve the crude aldehyde (1.0 eq) in a suitable solvent like pyridine or

ethanol. Add hydroxylamine hydrochloride (1.5 eq).

Reaction: Heat the mixture to reflux until oxime formation is complete (monitored by TLC).

Dehydration: Cool the mixture slightly and add acetic anhydride (2-3 eq). Return to reflux to

drive the dehydration to the nitrile.

Final Purification: After cooling, perform an appropriate aqueous workup and extract the

product with an organic solvent. Purify the crude product by silica gel column

chromatography to yield the target carbonitrile.

Chemical Reactivity and Spectroscopic Profile
The dual functionality of the chloro and nitrile groups on the 7-azaindole core dictates its

reactivity and potential for further derivatization.

Caption: Key reactive sites on the target molecule.

N1-Position: The pyrrole nitrogen can be deprotonated with a base and subsequently

alkylated, arylated, or protected with groups like SEM-Cl to improve solubility or prevent side

reactions.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1430824?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C3-Position: The nitrile group is a versatile handle. It can be hydrolyzed under acidic or basic

conditions to the corresponding amide or carboxylic acid. It can also be reduced to a primary

amine.

C6-Position: The chlorine atom is an excellent leaving group for palladium-catalyzed cross-

coupling reactions. This allows for the facile installation of aryl, heteroaryl, or alkyl groups,

which is a cornerstone of modern drug discovery for exploring structure-activity relationships.

[8]

Predicted Spectroscopic Data
A plausible spectroscopic profile can be predicted based on established principles.[9][10][11]

¹H NMR: The spectrum would show distinct signals in the aromatic region (7.0-8.5 ppm). The

proton at C2 would be a singlet significantly downfield due to the anisotropic effect of the

adjacent nitrile. The protons at C4 and C5 would appear as doublets, coupled to each other.

The pyrrole N-H would likely be a broad singlet above 10 ppm.

¹³C NMR: Expect to see 8 distinct carbon signals. The nitrile carbon would appear around

115-120 ppm. The carbon bearing the chlorine (C6) would be in the aromatic region, and its

chemical shift would be characteristic.

IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity C≡N stretch

around 2230 cm⁻¹, a broad N-H stretch from the pyrrole ring around 3300-3400 cm⁻¹, and

aromatic C-H and C=C/C=N stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions,

respectively.

Mass Spectrometry: The molecular ion (M⁺) peak would be at m/z 177. An M+2 peak at m/z

179 with an intensity of approximately one-third of the M⁺ peak would be a definitive

indicator of the presence of a single chlorine atom.

Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors.[12]

Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers.
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Scaffold for Kinase Inhibitors: This framework is adept at fitting into the ATP-binding pocket

of many kinases. The N7 of the pyridine ring and the N1-H of the pyrrole ring often act as

crucial hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge

region.

Vector for Chemical Probes: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as

an ideal starting point for building focused libraries of compounds. The C6-chloro position

allows for the exploration of the solvent-exposed region of a binding pocket, while

modifications at the C3-nitrile can fine-tune interactions in another vector. This is particularly

relevant in the development of inhibitors for targets like Fibroblast Growth Factor Receptor

(FGFR).[12]

Safety and Handling
Based on the aggregated GHS information for the parent compound, 6-Chloro-1H-pyrrolo[2,3-

b]pyridine, appropriate safety precautions are necessary.[4]

Hazards:

H302: Harmful if swallowed.

H318: Causes serious eye damage.

Precautions:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P317: IF SWALLOWED: Get medical help.

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Researchers should handle 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with at least

the same level of caution, recognizing that organic nitriles can carry additional toxicity risks. All
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manipulations should be performed in a well-ventilated fume hood with appropriate personal

protective equipment.

Conclusion
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile stands as a high-value, strategically

functionalized building block for chemical synthesis and pharmaceutical research. While

detailed experimental characterization is sparse in the public domain, its properties and

reactivity can be confidently predicted from the well-understood chemistry of its 7-azaindole

core. The orthogonal reactivity of the chloro and nitrile groups provides chemists with powerful

tools to construct complex molecular architectures, particularly in the pursuit of novel kinase

inhibitors and other targeted therapies. The synthetic routes and technical insights provided in

this guide are intended to empower researchers to effectively utilize this potent intermediate in

their discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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